N-(6-Bromopyrimidin-4-YL)acetamide
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Overview
Description
N-(6-Bromopyrimidin-4-YL)acetamide is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.037 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromopyrimidin-4-YL)acetamide typically involves the bromination of pyrimidine derivatives followed by acetamidation. One common method involves the reaction of 6-bromopyrimidine with acetic anhydride in the presence of a catalyst to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromopyrimidin-4-YL)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyrimidine ring .
Scientific Research Applications
N-(6-Bromopyrimidin-4-YL)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-Bromopyrimidin-4-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromopyrimidin-2-YL)acetamide
- N-(6-Chloropyrimidin-4-YL)acetamide
- N-(6-Fluoropyrimidin-4-YL)acetamide
Uniqueness
N-(6-Bromopyrimidin-4-YL)acetamide is unique due to the presence of the bromine atom at the 6-position of the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H6BrN3O |
---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
N-(6-bromopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H,8,9,10,11) |
InChI Key |
ZYJFZMXGKZMWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC=N1)Br |
Origin of Product |
United States |
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